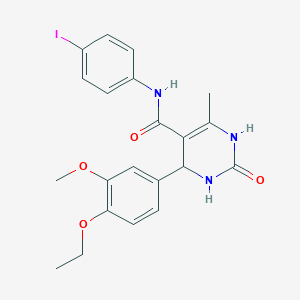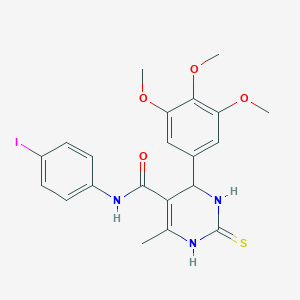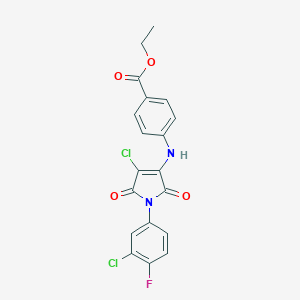
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most widely prescribed drugs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. In
Mecanismo De Acción
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation, and they cause blood vessels to dilate, which increases blood flow to the affected area. This increased blood flow causes swelling and pain. By inhibiting the production of prostaglandins, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide reduces inflammation and relieves pain.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, as well as the production of other inflammatory mediators such as leukotrienes and cytokines. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. In addition, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been extensively studied, which means that there is a large body of literature available on its use and effects. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in lab experiments. It has been shown to have a number of off-target effects, which may complicate the interpretation of results. In addition, the use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be limited by its potential toxicity, particularly at high doses.
Direcciones Futuras
There are a number of future directions for research on N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in the treatment of Alzheimer's disease. Studies have shown that N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be able to reduce the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide in the treatment of cancer. Studies have shown that N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide may be able to inhibit the growth of cancer cells by reducing the production of prostaglandins. Finally, there is interest in developing new formulations of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide that may be more effective or have fewer side effects than the currently available formulations.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 3,4-dichloroaniline with 3-methylphenol in the presence of a base to form 3,4-dichlorophenyl-3-methylphenyl ether. This intermediate is then reacted with butyric anhydride to form the final product, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has also been shown to be effective in the treatment of postoperative pain, menstrual pain, and migraine headaches. In addition, N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
Propiedades
Fórmula molecular |
C17H17Cl2NO2 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-4-2-5-14(10-12)22-9-3-6-17(21)20-13-7-8-15(18)16(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |
Clave InChI |
CCVZOIHWRWOZEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)